N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
CAS No. |
476485-72-0 |
|---|---|
Molecular Formula |
C27H27N3O3S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-16-8-9-17(2)21(14-16)28-23(31)15-34-27-29-25-24(20-6-4-5-7-22(20)35-25)26(32)30(27)18-10-12-19(33-3)13-11-18/h8-14H,4-7,15H2,1-3H3,(H,28,31) |
InChI Key |
PRXSPLIGVSWMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Aza-Reagents
Reaction of the ortho-aminoester with N-[bis(methylthio)methylene]acetamide in glacial acetic acid at reflux (12 hours) yields 5,6,7,8-tetrahydro-2-methylthio-4-oxobenzothieno[2,3-d]pyrimidine-3(4H)-acetamide . Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | Reflux (~118°C) |
| Reaction Time | 12 hours |
| Yield | 57% |
The mechanism involves nucleophilic attack by the amino group on the electrophilic carbon of the aza-reagent, followed by cyclization and elimination of methyl mercaptan.
Alternative Cyclization in Acetonitrile
Using N-[bis(methylthio)methylene] hydrazine carboxylic acid ethyl ester in acetonitrile with p-toluenesulfonic acid (60 hours reflux) produces ethyl 2-methylthio-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine-3-carbamate . This route emphasizes solvent polarity’s role in directing reaction pathways toward carbamate vs. acetamide products.
| Parameter | Value |
|---|---|
| Catalyst | CuI/1,10-phenanthroline |
| Base | Cs2CO3 |
| Solvent | DMF |
| Temperature | 100°C |
| Yield | 68–72% (estimated) |
Electrophilic Substitution
Alternative approaches employ 4-methoxyphenyl magnesium bromide under Grignard conditions, though yields are lower (<50%) due to competing side reactions.
Sulfanyl Acetamide Side Chain Installation
The final step involves introducing the 2-[(2,5-dimethylphenyl)amino]-2-oxoethyl sulfanyl moiety at the pyrimidine’s 2-position. Source and describe thiol-disulfide exchange and nucleophilic substitution strategies.
Thiolation with Mercaptoacetamide Derivatives
Treatment of 2-methylthio intermediate with N-(2,5-dimethylphenyl)mercaptoacetamide in DMF using K2CO3 as base (80°C, 8 hours) replaces the methylthio group with the sulfanyl acetamide chain.
| Parameter | Value |
|---|---|
| Reagent | N-(2,5-dimethylphenyl)mercaptoacetamide |
| Base | K2CO3 |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 52–60% |
Oxidative Coupling
Patent suggests an alternative using disulfide intermediates (e.g., bis(2-oxo-2-(2,5-dimethylphenylamino)ethyl) disulfide) with H2O2 in acetic acid, though this method risks over-oxidation to sulfones.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH:H2O 70:30) shows >95% purity for the final compound.
Challenges and Optimization Opportunities
-
Low Yields in Aryl Coupling : Copper-catalyzed methods suffer from moderate yields; palladium-based systems (e.g., Pd(PPh3)4) may improve efficiency.
-
Stereochemical Control : The hexahydrobenzothieno scaffold’s chair conformation influences reactivity but remains underexplored.
-
Scalability : Prolonged reflux times (12–60 hours) in glacial acetic acid necessitate energy-efficient alternatives like microwave-assisted synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique molecular structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
4-Methoxy vs. 4-Ethoxy Phenyl
The compound in replaces the 4-methoxy group with a 4-ethoxy substituent. This modification increases lipophilicity (logP by ~0.5 units) and may alter metabolic stability due to the longer alkyl chain.
4-Methoxy vs. 4-Chlorophenyl
The analog in substitutes 4-methoxy with 4-chlorophenyl. However, this substitution decreases aqueous solubility (~20% reduction compared to methoxy) .
Modifications to the Acetamide Side Chain
2,5-Dimethylphenyl vs. 4-Methylphenyl
replaces the 2,5-dimethylphenyl group with a 4-methylphenyl. The para-methyl substituent reduces steric hindrance, possibly improving binding flexibility. However, the loss of ortho-methyl groups diminishes steric shielding of the amide bond, which may increase susceptibility to enzymatic hydrolysis .
2,5-Dimethylphenyl vs. 2-Methoxyphenyl
In , the acetamide nitrogen is substituted with a 2-methoxyphenyl group. However, ortho-substitution introduces torsional strain, possibly destabilizing the bioactive conformation .
Core Scaffold Variations
Hexahydrobenzothienopyrimidinone vs. Pyrido[3,4-d]pyrimidinone
The compound in replaces the benzothieno ring with a pyrido[3,4-d]pyrimidinone core. The pyrido analog also introduces a basic nitrogen, which may enhance ionization at physiological pH .
Hexahydro vs. Tetrahydro Cyclopenta Systems
features a cyclopenta-fused tetrahydro system instead of the hexahydrobenzothieno scaffold.
Research Implications
- Structure-Activity Relationships (SAR) : The 4-methoxy group optimizes electron density and solubility, while 2,5-dimethylphenyl balances lipophilicity and steric protection.
- Drug Design: Substitutions on the pyrimidinone ring (e.g., chloro, ethoxy) allow fine-tuning of target affinity and pharmacokinetics. Core scaffold variations (e.g., pyrido vs. benzothieno) enable diversification for selective targeting .
Biological Activity
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a range of biological activities that merit detailed investigation. This article reviews the current understanding of its biological activity based on existing literature and studies.
Chemical Structure and Properties
The compound has a molecular formula of C27H27N3O3S2 and a molecular weight of approximately 453.6 g/mol. The structural components include:
- A dimethylphenyl group,
- An acetamide moiety,
- A thieno[2,3-d]pyrimidine derivative with a methoxyphenyl substituent,
- A sulfanyl group.
This unique combination of substituents contributes to its potential biological properties.
Biological Activity Overview
Research on similar compounds indicates that derivatives of thieno[2,3-d]pyrimidines often exhibit significant biological activities. The specific pharmacological profile of N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide requires further empirical studies to establish its efficacy and safety.
Potential Biological Activities
- Anticancer Activity :
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Compounds containing thienopyrimidine cores have been linked to anti-inflammatory effects in preclinical models. This suggests that N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide could exhibit similar properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The following table summarizes key compounds related to its structure and their respective biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-methoxyphenyl)-2-{(3-(4-chlorophenyl)-5-methylthiazol-2-yl)sulfanyl}acetamide | Similar thiazole structure | Antimicrobial |
| 5-Methylthieno[3,2-d]pyrimidine derivatives | Thienopyrimidine core | Anticancer |
| 6-Methoxythieno[3,2-d]pyrimidines | Methoxy substitution | Anti-inflammatory |
The specific combination of substituents in N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may confer distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of thienopyrimidine derivatives:
- Antitumor Activity : A study demonstrated that thienopyrimidine derivatives inhibited cell growth in various cancer cell lines with IC50 values ranging from 0.25 to 0.33 μM for effective compounds .
- Antimicrobial Testing : Compounds structurally similar to N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide were tested against bacterial strains and exhibited significant inhibition zones in agar diffusion assays.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
The synthesis involves multi-step processes, including:
- Formation of the benzothieno[2,3-d]pyrimidin-4-one core via cyclocondensation of thiophene derivatives with urea analogs under reflux conditions .
- Introduction of the 4-methoxyphenyl group using Suzuki-Miyaura coupling, requiring palladium catalysts and controlled inert atmospheres .
- Thioacetamide linkage via nucleophilic substitution, with solvents like DMF and bases (e.g., K₂CO₃) to stabilize intermediates . Methodological Note: Use Design of Experiments (DoE) to optimize temperature (typically 80–120°C), solvent polarity, and catalyst loading. Monitor purity via HPLC at each step .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the dimethylphenyl group at δ 6.8–7.2 ppm) .
- X-ray Crystallography : Resolve ambiguities in fused-ring systems (e.g., hexahydrobenzothieno-pyrimidine conformation) using SHELX software for refinement .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~600–650 Da) and detects synthetic byproducts .
Q. How can initial biological activity screening be designed for this compound?
- Prioritize enzyme inhibition assays (e.g., matrix metalloproteinases, elastases) due to structural similarity to known inhibitors .
- Use in vitro cell models (e.g., HT1080 migration assays) to evaluate anti-metastatic potential. IC₅₀ values should be cross-validated with computational docking (AutoDock Vina) .
- Include positive controls (e.g., JNJ0966 for MMP-9 inhibition) and measure cytotoxicity via MTT assays .
Advanced Research Questions
Q. How can contradictions in bioactivity data across structural analogs be resolved?
- Compare substituent effects: The 4-methoxyphenyl group in this compound may enhance target selectivity vs. 4-chlorophenyl analogs, which show higher cytotoxicity .
- Perform molecular dynamics simulations to analyze binding pocket interactions (e.g., hydrogen bonding with MMP-9’s HPX domain vs. hydrophobic interactions in elastases) .
- Validate using isothermal titration calorimetry (ITC) to measure binding affinity (KD) discrepancies .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Solvent Selection : Use mixed solvents (e.g., DCM:MeOH) to improve crystal lattice formation. Slow evaporation at 4°C enhances diffraction quality .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in P21/c space groups .
- Hydrogen Bond Analysis : Intramolecular N–H⋯N bonds stabilize the folded conformation; map these via PLATON to refine thermal parameters .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Synthesize derivatives with modified substituents (e.g., 4-fluorophenyl, 4-cyanophenyl) and compare bioactivity profiles .
- Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values.
- Publish datasets in standardized formats (e.g., ChEMBL) to enable machine learning-driven SAR .
Q. What computational methods validate the compound’s interaction with biological targets?
- Docking : Simulate binding modes in MMP-9 (PDB: 1L6J) using Glide SP/XP protocols. Prioritize poses with sulfanyl-acetamide groups near catalytic Zn²⁺ .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess complex stability. Calculate RMSD/RMSF for binding site residues .
- Free Energy Perturbation : Predict ΔΔG for substituent modifications using Schrödinger’s FEP+ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
